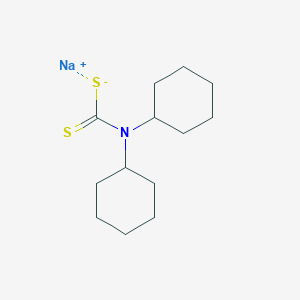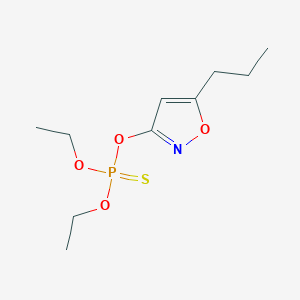
Rifamycin B butylmethylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rifamycin B butylmethylamide is a semi-synthetic antibiotic derived from rifamycin B, which was first isolated from Streptomyces mediterranei in 1957. Rifamycin B butylmethylamide has been widely used in scientific research due to its potent antibacterial activity against Gram-positive and Gram-negative bacteria, as well as its unique mechanism of action.
Mecanismo De Acción
The mechanism of action of rifamycin B butylmethylamide involves the inhibition of bacterial RNA polymerase, which is responsible for the transcription of DNA into RNA. By binding to the β-subunit of the enzyme, rifamycin B butylmethylamide prevents the initiation of transcription, thereby inhibiting bacterial growth.
Biochemical and Physiological Effects:
In addition to its antibacterial activity, rifamycin B butylmethylamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of mammalian RNA polymerases I and III, as well as the replication of some viruses. It has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of rifamycin B butylmethylamide for lab experiments is its potent antibacterial activity against a wide range of bacterial species. This makes it a valuable tool for studying bacterial transcription and gene expression. However, its use is limited by its toxicity and low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research involving rifamycin B butylmethylamide. One area of interest is the development of new derivatives with improved solubility and lower toxicity. Another area of interest is the identification of new bacterial targets for rifamycin B butylmethylamide, which could lead to the development of new antibiotics with novel mechanisms of action. Additionally, the use of rifamycin B butylmethylamide in combination with other antibiotics could be explored as a way to enhance their antibacterial activity.
Métodos De Síntesis
The synthesis of rifamycin B butylmethylamide involves the modification of rifamycin B through the addition of a butylmethylamide group to the C-3 position of the rifamycin B molecule. This modification increases the lipophilicity of the molecule, allowing it to penetrate bacterial cell walls more easily and exert its antibacterial effects.
Aplicaciones Científicas De Investigación
Rifamycin B butylmethylamide has been used extensively in scientific research as a tool for studying bacterial transcription and RNA polymerase activity. It has been shown to inhibit bacterial RNA polymerase by binding to the β-subunit of the enzyme, thereby preventing the initiation of transcription. This makes it a valuable tool for studying the regulation of gene expression in bacteria.
Propiedades
Número CAS |
16784-08-0 |
|---|---|
Fórmula molecular |
C44H60N2O13 |
Peso molecular |
825 g/mol |
Nombre IUPAC |
[(9E,19E,21E)-27-[2-[butyl(methyl)amino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C44H60N2O13/c1-12-13-18-46(10)32(48)21-56-31-20-29-39(52)34-33(31)35-41(27(7)38(34)51)59-44(9,42(35)53)57-19-17-30(55-11)24(4)40(58-28(8)47)26(6)37(50)25(5)36(49)22(2)15-14-16-23(3)43(54)45-29/h14-17,19-20,22,24-26,30,36-37,40,49-52H,12-13,18,21H2,1-11H3,(H,45,54)/b15-14+,19-17+,23-16+ |
Clave InChI |
LSGIOAFJQJEMMO-KAULNTAXSA-N |
SMILES isomérico |
CCCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O |
SMILES |
CCCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O |
SMILES canónico |
CCCCN(C)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O |
Otros números CAS |
16784-08-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)

![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)

![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B230946.png)




